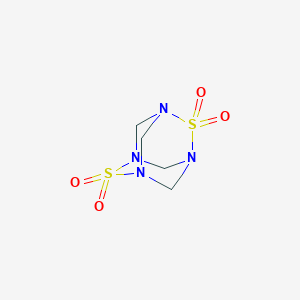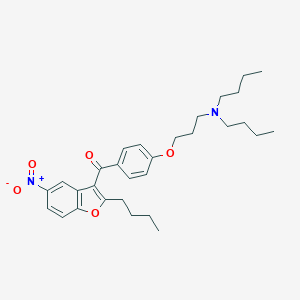
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
概要
説明
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of a benzyloxy group at the 5-position, a hydroxymethyl group at the 2-position, and a hydroxyl group at the 4-position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloromethyl-5-benzyloxypyridine with a suitable hydroxylating agent. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the benzyloxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group at the 4-position can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-(Benzyloxy)-2-carboxypyridin-4-ol.
Reduction: 5-(Hydroxy)-2-(hydroxymethyl)pyridin-4-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow the compound to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
4-Pyridinol: A simpler pyridine derivative with a hydroxyl group at the 4-position.
3,5-Dibromo-4-pyridinol: A pyridine derivative with bromine atoms at the 3 and 5 positions and a hydroxyl group at the 4-position.
Uniqueness
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is unique due to the presence of both a benzyloxy and a hydroxymethyl group, which confer distinct chemical properties and reactivity compared to simpler pyridine derivatives. These functional groups enhance its potential for diverse chemical reactions and applications in various fields of research.
特性
IUPAC Name |
2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-8-11-6-12(16)13(7-14-11)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJLZADTSIIYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59281-14-0 | |
| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-1,4-dihydropyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)







![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]](/img/structure/B181466.png)


